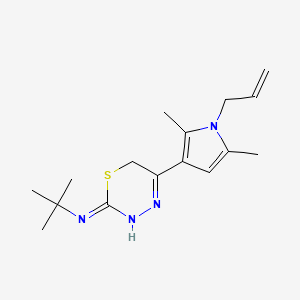

N-tert-butyl-5-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

Description

N-tert-butyl-5-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a heterocyclic compound featuring a 1,3,4-thiadiazin-2-imine core substituted with a tert-butyl group and a 2,5-dimethyl-1-prop-2-enylpyrrole moiety. The thiadiazine ring system, characterized by sulfur and nitrogen atoms in a six-membered ring, confers unique electronic and steric properties.

Properties

Molecular Formula |

C16H24N4S |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

N-tert-butyl-5-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-imine |

InChI |

InChI=1S/C16H24N4S/c1-7-8-20-11(2)9-13(12(20)3)14-10-21-15(19-18-14)17-16(4,5)6/h7,9H,1,8,10H2,2-6H3,(H,17,19) |

InChI Key |

HJPDRHFUOBDRSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1CC=C)C)C2=NNC(=NC(C)(C)C)SC2 |

Origin of Product |

United States |

Biological Activity

N-tert-butyl-5-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isothiocyanate with appropriate amines under controlled conditions. The synthetic route can be optimized for yield and purity.

Antitumor Activity

Recent studies have demonstrated that thiadiazine derivatives exhibit significant antitumor properties. In vitro assays reveal that this compound shows cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 10.0 | DNA damage response activation |

These results indicate that the compound may trigger apoptotic pathways and inhibit key signaling cascades involved in tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest potential applications in treating bacterial infections.

The biological activity of this compound is thought to involve several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression at the G1/S phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed upon treatment, contributing to oxidative stress in cells.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of human lung cancer. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle only. Histological analysis indicated increased apoptosis and reduced proliferation markers in treated tumors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiadiazine vs. Thiadiazole and Oxadiazole

- Thiadiazine Derivatives : The target compound’s 3,6-dihydro-1,3,4-thiadiazin-2-imine core is distinct from 1,3,4-thiadiazoles (five-membered rings), which lack the imine group and exhibit different conformational flexibility. For example, 1,3,4-thiadiazole derivatives synthesized from thioureas (e.g., compounds in ) show plant growth-promoting activity, suggesting that the thiadiazine-imine system may similarly interact with biological targets .

- Oxadiazole Analogs : Oxadiazoles (e.g., 1,3,4-oxadiazoles) differ by replacing sulfur with oxygen. These compounds often display enhanced metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazines .

Dihydro-Naphthyridine Derivatives

Compounds like 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile () share the 5,6-dihydro motif but feature a fused bicyclic structure.

Substituent Effects

tert-Butyl Group Modifications

- 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine (): This compound shares the tert-butyl group and a dihydro-oxazole ring. The tert-butyl substituent here enhances lipophilicity (logP ≈ 3.2 predicted), which may contrast with the target compound’s solubility profile due to its pyrrole moiety .

Pyrrole and Prop-2-enyl Substitutions

Similar enaminone-derived pyrroles () participate in cyclization reactions, suggesting the target compound may also undergo ring-forming transformations under acidic conditions .

Data Tables

Table 1: Structural Comparison of Heterocyclic Analogs

Research Findings and Implications

- ’s commercial analog highlights the feasibility of isolating tert-butyl-containing heterocycles .

- Conformational Analysis : Ring puckering in the dihydro-thiadiazine system (cf. ) may differ from oxazole or pyrimidine analogs, affecting molecular recognition in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.